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molecular formula C15H21BrN4O2 B1403156 Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate CAS No. 1146950-68-6

Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate

Cat. No. B1403156
M. Wt: 369.26 g/mol
InChI Key: GSLCAJAIDYAONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017611B2

Procedure details

4-bromo-1H-pyrazole (362 mg), 1,8-diazabicyclo[5.4.0]undec-7-ene (0.368 ml) and tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (547 mg) in acetonitrile (10 ml) were stirred at 45° C. for 6 hours. The crude reaction was concentrated on dicalite (diatomaceous earth) and was purified by flash chromatography on silica gel eluting with 0 to 20% ethyl acetate in petroleum ether. The solvent was evaporated to dryness to afford tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate (570 mg) as a white foam. NMR Spectrum: (DMSO-d6) 1.45 (s, 9H), 1.94-2.04 (m, 2H), 2.54-2.62 (m, 2H), 2.80 (s, 2H), 2.93-3.04 (m, 2H), 3.88 (bs, 2H), 7.57 (s, 1H), 7.73 (s, 1H)
Quantity
362 mg
Type
reactant
Reaction Step One
Quantity
0.368 mL
Type
reactant
Reaction Step One
Quantity
547 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.N12CCCN=C1CCCCC2.[C:18]([CH:20]=[C:21]1[CH2:26][CH2:25][N:24]([C:27]([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28])[CH2:23][CH2:22]1)#[N:19]>C(#N)C>[Br:1][C:2]1[CH:3]=[N:4][N:5]([C:21]2([CH2:20][C:18]#[N:19])[CH2:22][CH2:23][N:24]([C:27]([O:29][C:30]([CH3:31])([CH3:32])[CH3:33])=[O:28])[CH2:25][CH2:26]2)[CH:6]=1

Inputs

Step One
Name
Quantity
362 mg
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
0.368 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
547 mg
Type
reactant
Smiles
C(#N)C=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated on dicalite (diatomaceous earth)
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel eluting with 0 to 20% ethyl acetate in petroleum ether
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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